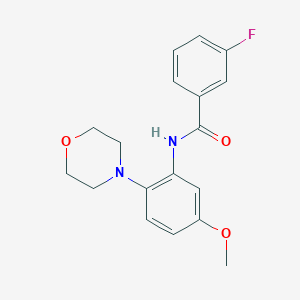![molecular formula C23H22BrN3O4 B243904 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243904.png)
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is a chemical compound that belongs to the class of furamide derivatives. It is a potent inhibitor of the protein kinase C (PKC) isoforms α and β. PKC is an important enzyme that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is a potent inhibitor of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide isoforms α and β. 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is an important enzyme that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β by 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide leads to the induction of apoptosis and cell cycle arrest in cancer cells. It also leads to the suppression of inflammation and neurodegeneration by inhibiting the activation of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in immune cells and neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide are mediated by its inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β. Inhibition of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide leads to the induction of apoptosis and cell cycle arrest in cancer cells. It also leads to the suppression of inflammation and neurodegeneration by inhibiting the activation of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in immune cells and neurons. The compound has been shown to have low toxicity and high selectivity for 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its high potency and selectivity for 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide α and β, its low toxicity, and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has limited stability in aqueous solutions, which can affect its reproducibility and reliability in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is to optimize its pharmacokinetics and bioavailability by developing new formulations and delivery systems. Additionally, further studies are needed to elucidate its mechanism of action and to identify its downstream targets in cancer cells, immune cells, and neurons. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide involves the reaction of 4-(4-(4-methoxybenzoyl)piperazin-1-yl)aniline with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C23H22BrN3O4 |
|---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
5-bromo-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22BrN3O4/c1-30-19-8-2-16(3-9-19)23(29)27-14-12-26(13-15-27)18-6-4-17(5-7-18)25-22(28)20-10-11-21(24)31-20/h2-11H,12-15H2,1H3,(H,25,28) |
InChI-Schlüssel |
UZUFPRPOMGBXDD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243824.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)